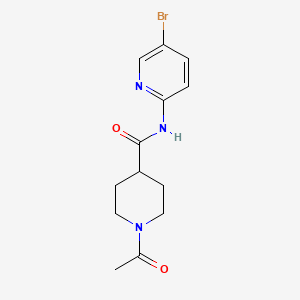![molecular formula C17H14ClN3O3S B5308463 3-(4-chlorophenyl)-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5308463.png)
3-(4-chlorophenyl)-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}acrylamide is a chemical compound that has been widely used in scientific research. This compound is a member of the acrylamide family and is commonly referred to as CNMA. CNMA is a synthetic compound that has been shown to have potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.
Wirkmechanismus
The mechanism of action of CNMA involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules play a crucial role in cell division, and the inhibition of their formation leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
CNMA has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer properties, CNMA has been shown to possess anti-inflammatory, antifungal, and antimicrobial properties. CNMA has also been shown to inhibit the activity of various enzymes, including tyrosine kinases and serine/threonine kinases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CNMA in lab experiments is its potent anticancer properties. CNMA has been shown to exhibit cytotoxic effects against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, one of the main limitations of using CNMA in lab experiments is its potential toxicity. CNMA has been shown to exhibit toxic effects on normal cells, and further studies are required to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research of CNMA. One potential area of research is the development of CNMA-based anticancer drugs. Further studies are required to determine the optimal dosage and administration of CNMA for the treatment of cancer. Another potential area of research is the investigation of the molecular mechanisms underlying the anticancer properties of CNMA. Further studies are required to determine the specific targets of CNMA and the signaling pathways involved in its anticancer activity. Additionally, further studies are required to determine the safety and efficacy of CNMA in vivo and its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of CNMA involves a multi-step process that requires the use of various reagents and solvents. The first step involves the preparation of 2-methyl-4-nitroaniline, which is then reacted with thionyl chloride to form 2-methyl-4-nitrophenyl isothiocyanate. This intermediate is then reacted with 4-chloroaniline to form the final product, CNMA.
Wissenschaftliche Forschungsanwendungen
CNMA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of CNMA is in the field of medicinal chemistry. CNMA has been shown to possess potent anticancer properties and has been investigated as a potential drug candidate for the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-11-10-14(21(23)24)7-8-15(11)19-17(25)20-16(22)9-4-12-2-5-13(18)6-3-12/h2-10H,1H3,(H2,19,20,22,25)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCRCRDCFWWSRF-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-chloro-4-methoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5308397.png)

![N-(3-chloro-4-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5308413.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5308419.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5308426.png)
![1-allyl-4-[(3-chloro-4-fluorophenoxy)acetyl]piperazine](/img/structure/B5308428.png)
![5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5308431.png)
![5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine](/img/structure/B5308437.png)




![3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5308468.png)